REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:4]=[C:5]([NH2:15])[C:6]2[CH:12]=[C:11]([CH:13]=[O:14])[CH:10]=[N:9][C:7]=2[N:8]=1.[OH-].[Na+].[BH4-].[Na+]>CC(N(C)C)=O>[NH2:2][C:3]1[N:4]=[C:5]([NH2:15])[C:6]2[CH:12]=[C:11]([CH2:13][OH:14])[CH:10]=[N:9][C:7]=2[N:8]=1 |f:0.1,2.3,4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 25° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under high vacuum
|
Type
|
ADDITION
|
Details
|
A stirred suspension of the residue in H2O (5 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo (P2O5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2)CO)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |